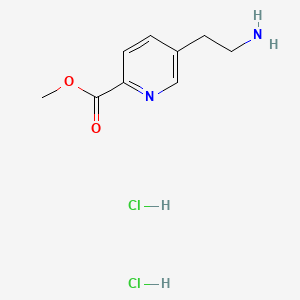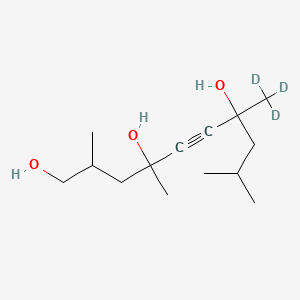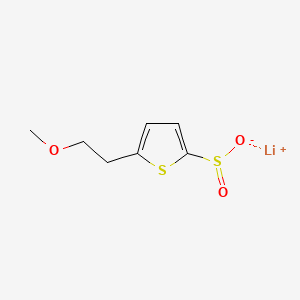
methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride (MEPE-DHC) is a small molecule compound with a wide range of applications in scientific research. MEPE-DHC is a non-toxic, non-volatile and relatively low-cost compound that can be used to extract and detect various molecules, as well as for a variety of other applications.
科学的研究の応用
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent for the extraction and detection of various molecules, such as proteins, carbohydrates, and lipids. It can also be used for the isolation of DNA, RNA, and other nucleic acids. Additionally, this compound can be used for affinity chromatography, which is a technique used to separate molecules based on their affinity for a certain ligand. This compound can also be used for the preparation of cell lysates, which are used in various biochemical studies.
作用機序
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride works by binding to the target molecules and forming a complex. This complex is then extracted from the solution and can be further analyzed. The binding of this compound to the target molecules is highly specific and can be used to isolate and detect specific molecules.
Biochemical and Physiological Effects
This compound is a non-toxic and non-volatile compound, and therefore does not have any significant biochemical or physiological effects. It is also relatively low-cost and can be used in a wide range of applications.
実験室実験の利点と制限
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride has several advantages for lab experiments. It is non-toxic and non-volatile, which makes it safe to use in the lab. It is also relatively low-cost and can be used to extract and detect various molecules. However, this compound has some limitations as well. It is not as efficient as other reagents, and it can be difficult to purify the extracted molecules. Additionally, this compound is not as effective for the extraction of large molecules, such as proteins.
将来の方向性
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is a versatile compound with a wide range of applications in scientific research. In the future, this compound could be used to develop new methods for the extraction and detection of molecules. Additionally, this compound could be used to create new affinity chromatography techniques, which could be used to separate molecules based on their affinity for a certain ligand. This compound could also be used to develop new methods for the preparation of cell lysates, which could be used in various biochemical studies. Finally, this compound could be used to develop new methods for the detection of biomarkers, which could be used to diagnose and treat diseases.
合成法
Methyl 5-(2-aminoethyl)pyridine-2-carboxylate dihydrochloride is synthesized using a multi-step process. The first step involves the reaction of pyridine-2-carboxylic acid with 2-aminoethanol in the presence of a catalyst. The resulting product is then reacted with methyl iodide in an aqueous medium to produce the desired this compound. The final step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of this compound dihydrochloride. The entire process is relatively simple and can be done in a laboratory setting.
特性
IUPAC Name |
methyl 5-(2-aminoethyl)pyridine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-3-2-7(4-5-10)6-11-8;;/h2-3,6H,4-5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVCMYZJPJAFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)



![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)
![6-phenyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610304.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)
